1-甲基-1H-吡唑-5-羧酸乙酯

描述

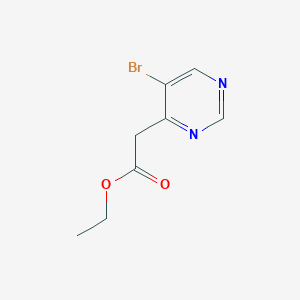

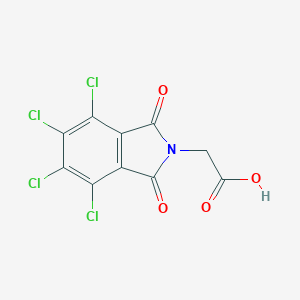

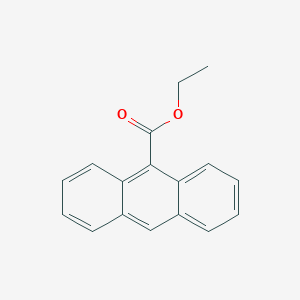

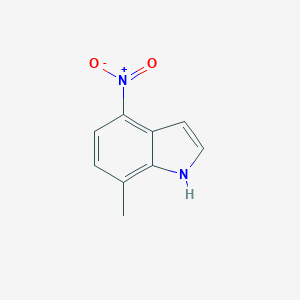

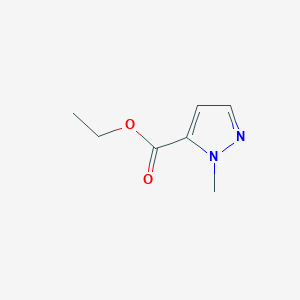

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It is also known as 1-Methylpyrazole-5-carboxylic acid ethyl ester . The compound appears as white to cream or pale yellow crystals or powder .

Synthesis Analysis

The synthesis of ethyl 1-methyl-1H-pyrazole-5-carboxylate and its analogues involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, the synthesis of ethyl 1-methyl-3-ethyl-4-bromine-1H-pyrazole-5-carboxylate involves the addition of bromine to a stirred mixture of the compound under reflux .Molecular Structure Analysis

The molecular structure of ethyl 1-methyl-1H-pyrazole-5-carboxylate can be represented by the SMILES stringCCOC(=O)c1ccnn1C . The InChI key for this compound is UONYZXPIJGYYJC-UHFFFAOYSA-N . Chemical Reactions Analysis

Ethyl 1-methyl-1H-pyrazole-5-carboxylate can participate in various chemical reactions. For instance, it can be used as a precursor in the synthesis of bioactive chemicals and reactions in various media . It has been used in the synthesis of 1H-pyrazole-5-carboxamide derivatives, which showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .Physical And Chemical Properties Analysis

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is a liquid with a density of 1.082 g/mL at 25 °C . Its refractive index is 1.483 . The compound has a melting point range of 136.0-145.0°C .科学研究应用

合成和表征

合成和结构分析

1-甲基-1H-吡唑-5-羧酸乙酯通过各种方法合成,包括一锅反应和环缩合。其结构使用 X 射线衍射、核磁共振和红外光谱等技术进行表征。例如,合成了 5-甲基-1-苯基-1H-吡唑-4-羧酸乙酯并对其进行了表征,证明了吡唑衍生物在合成和结构分析中的多功能性 (维韦卡等人,2016)。

晶体结构和 DFT 研究

详细的晶体学研究和密度泛函理论 (DFT) 计算用于了解吡唑衍生物的分子几何和电子性质。此类研究提供了对这些化合物内稳定性和电子相互作用的见解 (赵和王,2023)。

化学性质和应用

缓蚀

吡唑衍生物,包括 1-甲基-1H-吡唑-5-羧酸乙酯,已显示出作为缓蚀剂的潜力。它们在酸性环境中降低金属腐蚀速率的有效性非常显着,这使得它们在工业应用中很有价值 (赫拉格等人,2007)。

配位聚合物和发光特性

这些化合物用于与 Zn(II) 和 Cd(II) 等金属形成配位聚合物。所得聚合物表现出有趣的多样性和发光特性,这与材料科学和光子学相关 (程等人,2017)。

有机化学中的合成中间体

1-甲基-1H-吡唑-5-羧酸乙酯在各种有机化合物的合成中作为关键中间体。它的反应性允许创建多种化学结构,可应用于药物化学和药物设计 (汉兹洛夫斯基等人,2003)。

抗氧化特性

吡唑衍生物因其抗氧化特性而受到研究。研究它们清除自由基的能力对于制药和健康相关研究中的潜在应用具有重要意义 (纳文等人,2021)。

作用机制

Target of Action

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with potential fungicidal and insecticidal activities . .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, dipole interactions, and π-stacking .

Biochemical Pathways

Pyrazole derivatives have been reported to interfere with various biochemical pathways, depending on their specific targets .

Result of Action

Some pyrazole derivatives have shown potent fungicidal activities against erysiphe graminis and insecticidal activity against aphis fabae .

安全和危害

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

属性

IUPAC Name |

ethyl 2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5-8-9(6)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONYZXPIJGYYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618010 | |

| Record name | Ethyl 1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-methyl-1H-pyrazole-5-carboxylate | |

CAS RN |

197079-26-8 | |

| Record name | Ethyl 1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。